![molecular formula C11H21NS2 B146074 2-butyl-4-methyl-6,7,8,8a-tetrahydro-4H-pyrrolo[2,1-d][1,3,5]dithiazine CAS No. 132344-97-9](/img/structure/B146074.png)
2-butyl-4-methyl-6,7,8,8a-tetrahydro-4H-pyrrolo[2,1-d][1,3,5]dithiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butyl-4-methyl-6,7,8,8a-tetrahydro-4H-pyrrolo[2,1-d][1,3,5]dithiazine, also known as DMCM, is a chemical compound that belongs to the class of thienodiazepines. It has been extensively studied for its potential applications in scientific research due to its unique properties.
Mecanismo De Acción
2-butyl-4-methyl-6,7,8,8a-tetrahydro-4H-pyrrolo[2,1-d][1,3,5]dithiazine acts as a competitive antagonist of the GABA-A receptor. It binds to the receptor site and prevents the binding of GABA, which results in a decrease in the inhibitory neurotransmission. This leads to an increase in neuronal excitability and can cause convulsions and other neurological effects.
Efectos Bioquímicos Y Fisiológicos
2-butyl-4-methyl-6,7,8,8a-tetrahydro-4H-pyrrolo[2,1-d][1,3,5]dithiazine has been shown to have a number of biochemical and physiological effects. It has been found to increase the release of dopamine and other neurotransmitters in the brain, which can lead to euphoria and addiction. It has also been shown to increase the levels of stress hormones, such as cortisol, which can lead to anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-butyl-4-methyl-6,7,8,8a-tetrahydro-4H-pyrrolo[2,1-d][1,3,5]dithiazine has several advantages as a research tool. It is highly potent and selective, which allows for precise and specific targeting of the GABA-A receptor. It is also relatively easy to synthesize and purify, which makes it readily available for use in experiments. However, 2-butyl-4-methyl-6,7,8,8a-tetrahydro-4H-pyrrolo[2,1-d][1,3,5]dithiazine also has some limitations. It is highly toxic and can cause convulsions and other neurological effects at high doses. It also has a short half-life, which can make it difficult to maintain stable concentrations in experiments.
Direcciones Futuras
There are several future directions for research involving 2-butyl-4-methyl-6,7,8,8a-tetrahydro-4H-pyrrolo[2,1-d][1,3,5]dithiazine. One area of interest is the development of new drugs that target the GABA-A receptor. 2-butyl-4-methyl-6,7,8,8a-tetrahydro-4H-pyrrolo[2,1-d][1,3,5]dithiazine has provided valuable insights into the role of the receptor in various neurological conditions, and further research could lead to the development of new treatments for these conditions. Another area of interest is the study of the long-term effects of 2-butyl-4-methyl-6,7,8,8a-tetrahydro-4H-pyrrolo[2,1-d][1,3,5]dithiazine on the brain and behavior. It is important to understand the potential risks and benefits of using 2-butyl-4-methyl-6,7,8,8a-tetrahydro-4H-pyrrolo[2,1-d][1,3,5]dithiazine as a research tool, and further research could help to clarify these issues.
Métodos De Síntesis
The synthesis of 2-butyl-4-methyl-6,7,8,8a-tetrahydro-4H-pyrrolo[2,1-d][1,3,5]dithiazine involves the reaction of 2-aminothiophenol with butyraldehyde and methylamine in the presence of a reducing agent. The resulting product is then purified using various chromatographic techniques.
Aplicaciones Científicas De Investigación
2-butyl-4-methyl-6,7,8,8a-tetrahydro-4H-pyrrolo[2,1-d][1,3,5]dithiazine has been widely used in scientific research as a tool to study the GABA-A receptor. It is a potent and selective antagonist of the GABA-A receptor, which is the main inhibitory neurotransmitter in the central nervous system. 2-butyl-4-methyl-6,7,8,8a-tetrahydro-4H-pyrrolo[2,1-d][1,3,5]dithiazine has been used to study the role of the GABA-A receptor in various physiological and pathological conditions, including anxiety, depression, epilepsy, and addiction.
Propiedades
Número CAS |
132344-97-9 |
|---|---|
Nombre del producto |
2-butyl-4-methyl-6,7,8,8a-tetrahydro-4H-pyrrolo[2,1-d][1,3,5]dithiazine |
Fórmula molecular |
C11H21NS2 |
Peso molecular |
231.4 g/mol |
Nombre IUPAC |
2-butyl-4-methyl-6,7,8,8a-tetrahydro-4H-pyrrolo[2,1-d][1,3,5]dithiazine |
InChI |
InChI=1S/C11H21NS2/c1-3-4-7-11-13-9(2)12-8-5-6-10(12)14-11/h9-11H,3-8H2,1-2H3 |
Clave InChI |
NCUIAOPINFJUBZ-UHFFFAOYSA-N |
SMILES |
CCCCC1SC(N2CCCC2S1)C |
SMILES canónico |
CCCCC1SC(N2CCCC2S1)C |
Sinónimos |
4H-Pyrrolo2,1-d-1,3,5-dithiazine, 2-butyltetrahydro-4-methyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



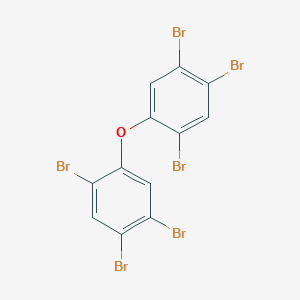



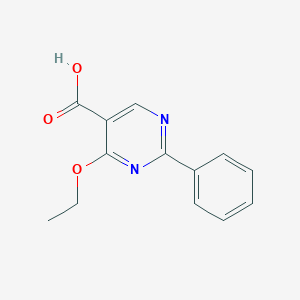
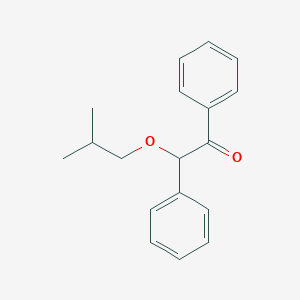
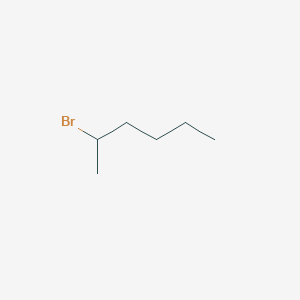
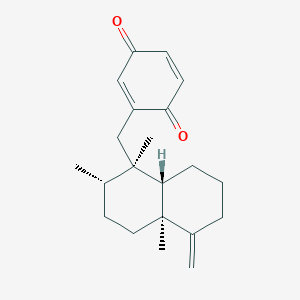
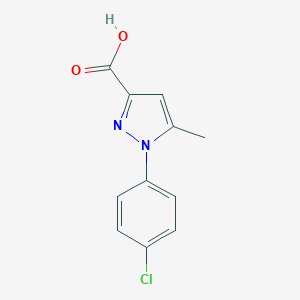

![[(2Z,6Z,10Z,14Z,18Z,22Z,26Z,30Z,34Z)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl] dihydrogen phosphate](/img/structure/B146021.png)

![3-Methylene-1-oxaspiro[3.5]nonan-2-one](/img/structure/B146025.png)
